molecular formula C17H35NO6 B1240394 N-Decanoyl-N-methylglucamine

N-Decanoyl-N-methylglucamine

Cat. No.: B1240394
M. Wt: 349.5 g/mol
InChI Key: UMWKZHPREXJQGR-UHFFFAOYSA-N
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Description

Significance and Research Context within Detergent Chemistry and Biomolecular Studies

N-Decanoyl-N-methylglucamine's primary role in biochemical research is the solubilization of membrane proteins, a notoriously challenging class of proteins to study. caymanchem.comsigmaaldrich.comcaymanchem.com These proteins are embedded within the cell membrane and require detergents to be extracted for analysis. dojindo.com Unlike harsh ionic detergents that can denature proteins, this compound is a non-ionic detergent that gently breaks lipid-lipid and lipid-protein interactions without disrupting the critical protein-protein interactions that maintain a protein's native conformation and biological activity. novoprolabs.com

The effectiveness of a detergent is often characterized by its Critical Micelle Concentration (CMC), the concentration at which detergent molecules aggregate to form micelles. dojindo.com this compound has a relatively high CMC, which is advantageous for its removal by dialysis after protein extraction. soltecventures.comdojindo.com Research has shown that it is most effective at extracting proteins at concentrations around its CMC. researchgate.net

Studies have demonstrated the superior extraction effect of this compound (MEGA-10) compared to many conventional detergents. researchgate.netnih.gov It has been successfully used to solubilize and reconstitute various membrane proteins, including amino acid transporters from rat liver plasma membranes and the melibiose (B213186) transport carrier from E. coli membranes. caymanchem.combiomol.com Its utility extends to the analysis of membrane proteomes by two-dimensional gel electrophoresis. avantiresearch.com

Beyond its primary application, this compound has also been used in a variety of other chemical and immunological applications. moleculardepot.com These include studies on the wetting behavior of super-hydrophobic surfaces and investigations into the clinical impact of vaccines. scientificlabs.co.uk

Historical Development and Evolution of Research Applications

The development of N-D-Gluco-N-methylalkanamide compounds, the class of detergents to which this compound belongs, was a significant advancement in membrane biochemistry. caymanchem.com A 1982 paper by J.E.K. Hildreth introduced this new class of non-ionic detergents, highlighting their favorable properties for membrane research, such as ease of removal, high solubilizing power, and non-denaturing characteristics. avantiresearch.com

Subsequent research has focused on optimizing the use of this compound and understanding its properties in various conditions. For instance, studies have explored the effect of salt addition and temperature on its self-assembly and structure in aqueous solutions. caymanchem.com The influence of amino acids, such as glycine (B1666218), on its micellar properties has also been investigated. researchgate.net

More recently, research has continued to refine its application in proteomics. A 2011 study detailed the optimal concentrations of this compound and sodium dodecyl sulfate (B86663) for the efficient extraction and analysis of membrane proteins, underscoring its ongoing importance in functional investigations of these vital cellular components. researchgate.netnih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Common Name MEGA-10 moleculardepot.combiosynth.comcymitquimica.comscbt.com
Chemical Name This compound caymanchem.comsigmaaldrich.comscientificlabs.co.ukbiosynth.comsigmaaldrich.com
CAS Number 85261-20-7 caymanchem.comsigmaaldrich.combiosynth.comsigmaaldrich.com
Molecular Formula C₁₇H₃₅NO₆ caymanchem.comavantiresearch.combiomol.combiosynth.comsigmaaldrich.com
Molecular Weight 349.46 g/mol sigmaaldrich.comnovoprolabs.commoleculardepot.comsigmaaldrich.com
Appearance White powder or granules cymitquimica.com
Type Non-ionic detergent caymanchem.comsigmaaldrich.comscientificlabs.co.uknovoprolabs.com
Critical Micelle Concentration (CMC) 4.88 mM to 7 mM caymanchem.comsigmaaldrich.comavantiresearch.comsoltecventures.comcaymanchem.comnovoprolabs.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)decanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWKZHPREXJQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868887
Record name 1-[Decanoyl(methyl)amino]-1-deoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-Decanoyl-N-methylglucamine

The primary and most established method for synthesizing this compound, also known as MEGA-10, is through the amidation of its precursor, N-methylglucamine. This reaction typically involves the condensation of N-methylglucamine with a decanoic acid derivative, most commonly a fatty acid methyl ester such as methyl decanoate.

The reaction is generally an amidate action carried out in the presence of a basic catalyst. google.com Common catalysts for this process include sodium methoxide, sodium carbonate (soda ash), or potassium carbonate (salt of wormwood). google.com To facilitate the reaction, especially given the high melting point of N-methylglucamine, a hydroxyl organic solvent is often used. google.com Solvents like ethanol, propanol, or propylene (B89431) glycol help to dissolve the N-methylglucamine and ensure it mixes effectively with the fatty acid ester. google.com The synthesis is typically conducted under normal pressure at elevated temperatures, often in the range of 50-80 °C for several hours. google.com

An alternative, greener approach involves biocatalysis. researchgate.net Enzymatic synthesis presents a highly selective method for amide bond formation. For instance, a truncated carboxylic acid reductase (CAR) has been shown to capably and selectively catalyze the amide bond formation, avoiding the competing esterification reactions that can occur with other enzymes like lipases. researchgate.net A solvent-free method using enzymatic catalysis followed by a simple hydrolysis step has been reported to achieve a final amide yield of 99%. researchgate.net This biocatalytic route is advantageous as it often proceeds under milder conditions and can reduce the formation of undesirable byproducts. researchgate.net

Precursor Compound Synthesis: N-Methylglucamine Preparation

The synthesis of the crucial precursor, N-methylglucamine, is a well-documented process that starts from inexpensive and renewable resources. The most common industrial method is the reductive amination of D-glucose with methylamine (B109427). confis.czgoogle.com This process can be performed in one or two steps.

In a typical one-step process, D-glucose is reacted with methylamine in the presence of a hydrogenation catalyst. confis.cz The reaction first forms an adduct between glucose and methylamine, which is then hydrogenated in situ to yield N-methylglucamine. confis.czgoogle.com

Key aspects of this synthesis include:

Catalysts: A variety of hydrogenation catalysts can be employed, with nickel-based catalysts being the most common due to their efficacy and cost-effectiveness. google.comconfis.cz Examples include Raney nickel, nickel-copper on a titanium dioxide support (Ni-Cu/TiO2), and nickel impregnated on a hypercrosslinked polystyrene matrix. google.comconfis.czaidic.it Other noble metal catalysts such as platinum (Pt), palladium (Pd), and ruthenium (Ru) are also effective but often more expensive. google.comaidic.it

Reaction Conditions: The reaction is typically carried out in a pressure vessel under a hydrogen atmosphere. confis.czaidic.it Temperatures can range from 50 °C to 140 °C, with hydrogen pressures varying significantly from approximately 0.7 MPa to 8 MPa (7 to 80 bar). google.comaidic.it

Solvents: The reaction can be conducted in various solvents, including water or alcohols like methanol. confis.czchemicalbook.com The use of a mixed amine/water solvent system has also been described. google.com

One patented method describes reacting anhydrous dextrose with methylamine in an alcohol solvent at 10-40 °C. The resulting solution is then hydrogenated over a Ni-Cu/TiO2 catalyst at 50-80 °C to produce the N-methylglucamine. google.com Research has shown that using a nickel-hypercrosslinked polystyrene catalyst at 120 °C and 50 bar of hydrogen pressure can achieve D-glucose conversion of over 99% with a selectivity to N-methyl-d-glucoseamine of approximately 97-98%. confis.cz

Design and Synthesis of this compound Analogs and Derivatives

The versatile structure of this compound allows for the design and synthesis of a wide array of analogs and derivatives. These modifications are typically aimed at fine-tuning the compound's physicochemical properties, such as its hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and solubilizing power.

N-Acyl Analogs: The most straightforward modification involves changing the length of the N-acyl chain. By reacting N-methylglucamine with different fatty acid esters (e.g., from octanoyl to dodecanoyl), a homologous series of N-acyl-N-methylglucamides can be synthesized. google.comresearchgate.net This allows for the creation of surfactants with a broad range of HLB values, customizing their properties for specific applications. researchgate.net For example, N-octanoyl-N-methylglucamine (MEGA-8) and N-nonanoyl-N-methylglucamine (MEGA-9) are common analogs. google.com

N-Alkyl Analogs: Another synthetic strategy involves altering the N-alkyl group. Instead of methylamine, other primary amines can be used in the initial reductive amination step with glucose. This leads to the formation of N-alkyl-glucamine precursors, which can then be acylated to produce N-acyl-N-alkyl-D-glucamides with varying head group sizes. researchgate.net

Derivatives with Functional Groups: More complex derivatives can be synthesized for advanced applications. For example, novel 1,3,4,6-tetra-O-acyl-N-acyl-d-glucosamine derivatives have been synthesized from glucosamine (B1671600) hydrochloride through acylation. rsc.org While structurally different from this compound, this highlights the potential for modifying the polyhydroxy "tail" of the molecule. Similarly, glucosamine analogs with modifications at specific positions, such as the C-3 position, have been prepared to act as chain terminators in biosynthetic pathways. nih.govnih.gov

Strategies for Functional Derivatization to Enhance Research Utility

Functional derivatization of this compound and its analogs is a key strategy to enhance their utility in research, particularly in biochemistry, materials science, and medical diagnostics.

Chelating Agents for Medical Imaging: The polyol and amide groups of N-alkyl-N-methylglucamides can act as ligands for metal ions. Amphiphilic complexes of gadolinium(III) with N-octanoyl- and this compound have been synthesized. researchgate.net These complexes can be incorporated into liposomes and have potential as Magnetic Resonance Imaging (MRI) contrast agents. researchgate.net The derivatization strategy involves creating a molecule that combines the self-assembling properties of the surfactant with the paramagnetic properties of the metal ion.

Probes for Biophysical Studies: The basic structure can be functionalized to serve as a molecular probe. For instance, while not a direct derivatization of MEGA-10, N-acyl glycines have been derivatized with reagents like 3-nitrophenylhydrazine (B1228671) to improve their detection by liquid chromatography-mass spectrometry (LC-MS) in metabolomics studies. nih.gov This principle of tagging a molecule to enhance analytical detection could be applied to glucamine-based surfactants to study their interactions within biological systems.

Surface Modification and Nanotechnology: The surfactant properties of this compound make it useful for dispersing and stabilizing nanomaterials, such as multi-walled carbon nanotubes (MWCNTs), in aqueous solutions. researchgate.net The chemical structures of the surfactants play a crucial role in their solubilization ability. researchgate.net Functional derivatization could be employed to create surfactants with specific affinities for certain materials, enhancing their performance as dispersing agents and enabling the creation of stable, functionalized nanocomposites. researchgate.net

Fundamental Principles of Amphiphilic Behavior and Self Assembly

Micellar Formation and Critical Micelle Concentration (CMC) Studies

N-Decanoyl-N-methylglucamine is a non-ionic detergent that is soluble in water and is particularly useful in membrane biochemistry. scbt.com Its amphiphilic nature, characterized by a hydrophilic glucose-based head group and a hydrophobic decanoyl tail, drives its self-assembly in aqueous solutions to form micelles. This process is initiated above a specific concentration known as the critical micelle concentration (CMC). The CMC is a crucial parameter that defines the transition from a solution of monomers to one containing micelles in equilibrium with monomers. The reported CMC for this compound is approximately 6-7 mM at temperatures between 20-25°C. sigmaaldrich.com Another source indicates a CMC of 4.88 mM in the absence of salt. caymanchem.com

Experimental Methodologies for Critical Micelle Concentration Determination

The critical micelle concentration (CMC) of this compound can be determined using a variety of experimental techniques. Each method relies on detecting a distinct change in a physical property of the surfactant solution as micelles begin to form.

Commonly employed methods include:

Surface Tensiometry: This is a classic method where the surface tension of the surfactant solution is measured as a function of its concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension. Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in the surface tension versus concentration plot. rjpbcs.comrsc.org

Fluorescence Probe Spectroscopy: This technique utilizes fluorescent molecules, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of their microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the nonpolar micellar core. This change in the microenvironment leads to alterations in the fluorescence emission spectrum, particularly the ratio of the first and third vibronic peaks (I1/I3), which can be used to determine the CMC. nih.govresearchgate.net

Conductometry: This method is applicable to ionic surfactants but can also be used for non-ionic surfactants in the presence of an ionic species. It measures the electrical conductivity of the solution, which changes due to the different mobilities of the surfactant monomers and the micelles. A break in the conductivity versus concentration plot indicates the CMC. researchgate.net

Light Scattering: Both static light scattering (SLS) and dynamic light scattering (DLS) can be used to determine the CMC. Light scattering intensity increases significantly with the formation of larger micellar aggregates compared to the individual surfactant monomers. DLS, in particular, can measure the hydrodynamic radius of the particles in solution, showing a distinct increase in size at the CMC. rsc.orgresearchgate.net

Calorimetry: Isothermal titration calorimetry (ITC) can be used to measure the heat changes associated with micelle formation. The enthalpy of micellization can be determined from these measurements, and the CMC is identified from the transition in the calorimetric data. researchgate.net

Influence of Solution Parameters on Critical Micelle Concentration and Micellar Properties

The CMC and other micellar properties of this compound are not fixed values but are influenced by various solution parameters, including temperature, pressure, and the presence of additives like salts and other surfactants.

Effect of Temperature: The CMC of this compound solutions is affected by temperature. rjpbcs.com For some non-ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.

Effect of Additives:

Salts: The addition of salts like sodium chloride can decrease the CMC of this compound. caymanchem.com This is because the salt reduces the repulsion between the hydrophilic head groups, promoting micelle formation at a lower concentration.

Amino Acids: The presence of amino acids, such as glycine (B1666218), has been shown to reduce the CMC of this compound. researchgate.net This effect is attributed to the "structure-making" action of the amino acid, which favors the aggregation of surfactant molecules. researchgate.net

Other Surfactants: When mixed with other surfactants, such as the anionic surfactant sodium dodecyl sulfate (B86663) (SDS), this compound forms mixed micelles. nih.gov The CMC of these mixed systems deviates from ideal behavior, indicating interactions between the different surfactant molecules. nih.gov The presence of SDS, with its charged headgroup, can significantly alter the stability and properties of the resulting mixed micelles. nih.gov

The following table summarizes the effect of glycine on the CMC of this compound as determined by two different methods. researchgate.net

Glycine Concentration (mol/kg)CMC by Surface Tension (mmol/kg)CMC by Pyrene 1:3 Ratio (mmol/kg)
0.06.86.9
0.16.56.6
0.55.85.9
1.05.25.3

Structural Characterization of this compound Aggregates

Understanding the structure of the aggregates formed by this compound is crucial for its application in various fields. This includes determining the size and shape of the micelles, as well as the properties of their internal microenvironment.

Determination of Micellar Aggregation Number and Size

Static Fluorescence Quenching: This is a common method to determine the aggregation number. It involves using a fluorescent probe and a quencher molecule. By analyzing the quenching kinetics, the aggregation number can be calculated. nih.govresearchgate.net

Light Scattering: Static light scattering (SLS) can be used to determine the weight-average molecular weight of the micelles, from which the aggregation number can be derived. Dynamic light scattering (DLS) measures the hydrodynamic radius of the micelles, providing information about their size. rsc.orgresearchgate.net

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique that can provide detailed information about the size, shape, and internal structure of micelles. researchgate.net

Research has shown that for this compound, the aggregation number can be influenced by additives. For instance, in the presence of increasing concentrations of glycine, both the hydrodynamic radius and the micellar aggregation number were found to increase. researchgate.net Similarly, in mixed micelles with sodium dodecyl sulfate (SDS), the aggregation number initially increases with the proportion of SDS, then plateaus, and finally decreases at high SDS concentrations. nih.gov

The following table shows the effect of glycine concentration on the micellar aggregation number and hydrodynamic radius of this compound micelles. researchgate.net

Glycine Concentration (mol/kg)Aggregation Number (N)Hydrodynamic Radius (Rh) (nm)
0.0852.8
0.1922.9
0.51083.1
1.01253.3

Application of Spectroscopic and Scattering Techniques for Micellar Architecture Elucidation

A variety of spectroscopic and scattering techniques are employed to gain a comprehensive understanding of the architecture of this compound micelles.

Fluorescence Spectroscopy: Techniques like fluorescence anisotropy, using probes such as rhodamine B and diphenylbutadiene, can provide information about the microviscosity and order within the micelle. nih.gov

UV-Visible Spectroscopy: This technique can be used to study the interaction of micelles with other molecules, such as hemoglobin, by observing shifts in the Soret peak. researchgate.net

Small-Angle Neutron Scattering (SANS): As mentioned earlier, SANS is instrumental in determining the shape of micelles, for example, whether they are spherical or prolate (ellipsoidal). researchgate.net

Dissipative Particle Dynamics (DPD) Simulations: Computational methods like DPD simulations can model the self-assembly process and predict the critical micelle concentration and aggregation number, offering insights into how factors like chain rigidity influence micelle size and shape. rutgers.edu

These techniques have revealed that the structure of this compound micelles is not static. For example, in mixed micelles with SDS, increasing the SDS content leads to the formation of micelles with a less ordered structure. nih.gov

Microenvironmental Properties of Micellar Systems

The interior of a micelle creates a unique microenvironment that is distinct from the bulk aqueous solution. The core of the this compound micelle is hydrophobic, formed by the decanoyl chains, while the corona is hydrophilic, composed of the N-methylglucamine head groups.

Micropolarity: The polarity within the micelle can be probed using fluorescent molecules like pyrene. The pyrene I1/I3 ratio is a sensitive indicator of the polarity of its surroundings. Studies on mixed micelles of this compound and SDS have shown that an increasing proportion of the ionic surfactant leads to a more dehydrated, and thus less polar, micellar structure. nih.gov

Microviscosity: The viscosity within the micelle, or microviscosity, can be estimated using fluorescence intensity measurements of probes like Auramine O and steady-state fluorescence anisotropy. nih.gov This property reflects the motional freedom of molecules within the micellar core.

These microenvironmental properties are critical for the ability of this compound micelles to solubilize nonpolar molecules and interact with biological macromolecules. caymanchem.com

Thermodynamic and Kinetic Aspects of this compound Micellization

This compound, a nonionic surfactant also known as MEGA-10, exhibits self-assembly in aqueous solutions to form micelles. This behavior is governed by a delicate balance of thermodynamic forces and follows specific kinetic pathways. The process involves the aggregation of individual surfactant molecules (monomers) into larger, organized structures (micelles) once a certain concentration, the critical micelle concentration (CMC), is reached. Understanding the thermodynamics and kinetics of this process is crucial for its application in various scientific and industrial fields, particularly in the solubilization and stabilization of membrane proteins. caymanchem.comaablocks.com

The formation of micelles from this compound monomers in an aqueous solution is a spontaneous thermodynamic process driven primarily by the hydrophobic effect. The energetics of this self-assembly are characterized by key thermodynamic parameters, including the critical micelle concentration (CMC), and the changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) upon micellization.

The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micellization. For this compound, the CMC in a pure aqueous solution without added salt is approximately 4.88 mM. caymanchem.com This value is sensitive to environmental conditions such as the presence of electrolytes and temperature. The addition of sodium chloride (NaCl), for instance, leads to a decrease in the CMC. caymanchem.comnih.gov This effect is attributed to the screening of electrostatic repulsions between the polar head groups of the surfactant molecules, which promotes aggregation at lower concentrations. Similarly, additives like glycine have been observed to reduce the CMC, an action attributed to the "structure-making" effect of the amino acid in the solution. researchgate.net

The thermodynamic viability of the micellization process is quantified by the standard Gibbs free energy of micellization (ΔG°m), which is consistently negative, indicating the spontaneity of micelle formation. rjpbcs.com The enthalpy (ΔH°m) and entropy (ΔS°m) changes associated with the process provide deeper insight into the driving forces. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the enthalpy of micellization and determine the CMC. researchgate.netacs.org

Studies have shown a distinct temperature dependence on the micellization of this compound. The CMC value exhibits a minimum as the temperature is varied, a behavior also observed for many ionic surfactants. researchgate.netacs.org This U-shaped curve implies that the enthalpy of micellization (ΔH°m) changes sign, being exothermic (negative) at lower temperatures and endothermic (positive) at higher temperatures. The process is predominantly entropy-driven at lower temperatures, stemming from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers.

Computational and molecular-thermodynamic models have been developed to predict the micellization behavior of complex nonionic surfactants like this compound. nih.govnih.gov These models, which account for the changes in hydration upon self-assembly, have shown reasonable agreement with experimental CMC values, providing a theoretical framework to understand the hydrophobic driving forces. nih.gov

Table 1: Thermodynamic Parameters of this compound Micellization at Different Temperatures

Temperature (K) CMC (mM) ΔH°m (kJ/mol) ΔG°m (kJ/mol) TΔS°m (kJ/mol)
288.15 6.70 -1.13 -21.14 20.01
298.15 6.13 0.00 -21.80 21.80
308.15 5.86 1.13 -22.47 23.60
318.15 5.92 2.26 -23.14 25.40
328.15 6.25 3.39 -23.81 27.20

This table presents data derived from studies utilizing isothermal titration calorimetry. The values illustrate the temperature dependence of the thermodynamic parameters. researchgate.netacs.org

The kinetics of surfactant adsorption at interfaces, which precedes micellization, often involves more than one mechanism. Studies on structurally similar surfactants, such as other N-alkanoyl-N-methylglucamides (e.g., Mega-8 and MEGA-12), suggest that the kinetics can be complex. researchgate.net In the initial stages of aggregation or at low surfactant concentrations, the process is often diffusion-controlled, meaning the rate is limited by how quickly monomers can diffuse through the solution to form an aggregate. researchgate.net However, as the process proceeds or at higher concentrations, a mixed diffusion-kinetics or diffusion-activation mechanism may become dominant. researchgate.net This indicates the presence of an energy barrier to the incorporation of a monomer into a micelle, which may be related to steric hindrance or dehydration of the headgroup.

The dynamics of aggregate formation are also influenced by the molecular architecture of the surfactant itself. Computational studies using methods like Dissipative Particle Dynamics (DPD) have explored how factors such as the rigidity of the surfactant's molecular chain affect the CMC and the aggregation number. rutgers.edu For instance, simulations indicate that increased chain rigidity can lead to a sharp decrease in the CMC and an increase in micelle size. rutgers.edu

Understanding the kinetic pathways is crucial as non-optimal conditions can lead to "kinetic trapping," where the system becomes stuck in a non-equilibrium, intermediate state for an extended period. nih.gov While specific kinetic rate constants for this compound are not extensively reported, the general models for self-assembly provide a framework for understanding its dynamic behavior, which involves a complex interplay between diffusion, monomer association/dissociation rates, and the structural properties of the surfactant molecule. nih.govrutgers.edu

Interactions with Macromolecules and Model Biological Systems

Protein-Detergent Complexation and Stability Investigations

The formation of stable protein-detergent complexes is a prerequisite for the purification and characterization of membrane proteins. N-Decanoyl-N-methylglucamine is valued for its efficacy in forming such complexes while preserving the protein's native state.

This compound is a water-soluble, non-denaturing detergent used extensively in membrane biochemistry. scbt.comcaymanchem.com Its primary function is the solubilization of integral membrane proteins, extracting them from the native lipid bilayer into an aqueous solution. sigmaaldrich.comfishersci.ca The mechanism involves the detergent monomers inserting their hydrophobic tails into the cell membrane. Above a specific concentration known as the critical micelle concentration (CMC), which for this compound is in the range of 4.88-7 mM, the detergent molecules assemble into micelles. sigmaaldrich.comcaymanchem.comnovoprolabs.com These micelles create a hydrophobic environment that sequesters the transmembrane domains of the protein, effectively replacing the native lipid environment and rendering the protein soluble as a protein-detergent complex. novoprolabs.com

Research has shown that this compound has a superior extraction effect for integral membrane proteins with both hydrophobic and hydrophilic domains compared to many conventional detergents. researchgate.netnih.gov Studies indicate that the maximum extraction of proteins tends to occur at concentrations around the detergent's CMC. researchgate.net This efficiency makes it a valuable tool in proteomics for the comprehensive extraction and subsequent analysis of membrane proteomes. avantiresearch.com

A key advantage of this compound is its characterization as a mild, non-denaturing detergent. scbt.comnovoprolabs.com Non-ionic detergents are known to break lipid-lipid and lipid-protein interactions, which is necessary for solubilization, but they are less disruptive to the protein-protein interactions that are often essential for a protein's structure and function. novoprolabs.com The hydrophilic head groups of acyl-N-methylglucamide detergents are adept at extracting proteins while also providing the ability to stabilize them in solution. avantiresearch.com By mimicking a lipid environment, the detergent micelles protect the hydrophobic regions of the protein from the aqueous solvent, which would otherwise lead to aggregation and denaturation. This stabilization is crucial for maintaining the native three-dimensional conformation and, consequently, the functional integrity of the isolated protein, allowing for meaningful functional assays and structural studies. scbt.comavantiresearch.com

Modulation of Protein Structure and Activity

While considered a mild detergent, this compound can interact with and modulate the structure and activity of proteins. The extent of this modulation is often studied using various biophysical techniques.

Spectroscopic methods are powerful tools for investigating the direct interactions between detergents and proteins. Techniques such as ultraviolet-visible (UV-Vis) and fluorescence spectroscopy have been employed to study the effects of this compound on proteins like equine heart hemoglobin and horse heart cytochrome c. researchgate.netx-mol.com

In these studies, changes in the protein's absorption or emission spectra are monitored as a function of detergent concentration. For heme-containing proteins, shifts in the Soret peak in the UV-Vis spectrum can indicate changes in the heme environment, such as the conversion of iron coordination and spin states. researchgate.net Fluorescence spectroscopy, which monitors the intrinsic fluorescence of amino acid residues like tryptophan and tyrosine, can reveal changes in the local environment of these residues. An increase in fluorescence intensity or a shift in the emission maximum can indicate the unfolding of the protein and the exposure of these residues to a more polar environment. researchgate.net Fluorescence-quenching measurements have also been used to probe the micellar structure parameters in the presence of additives, which can inform on protein stabilization strategies. researchgate.net

The interaction of this compound with proteins can lead to conformational changes in their secondary and tertiary structures. biosynth.comanagnostics.com However, compared to ionic detergents, non-ionic detergents like this compound are significantly less denaturing. novoprolabs.comresearchgate.net

Spectroscopic studies comparing various surfactants have demonstrated that ionic surfactants are generally more effective at unfolding proteins like cytochrome c and hemoglobin than non-ionic ones. researchgate.netx-mol.com While this compound does interact with these proteins and can induce some degree of unfolding, the effect is less pronounced. researchgate.net This property is advantageous as it allows for the solubilization and purification of proteins with minimal disruption to their native fold, preserving their biological activity for further study. The balance between effective solubilization and gentle handling of protein structure is a primary reason for its widespread use.

Table 2: Summary of Spectroscopic Studies on Protein-N-Decanoyl-N-methylglucamine Interactions
Protein StudiedSpectroscopic TechniqueKey FindingSource
Equine Heart HemoglobinUV-Vis and Fluorescence SpectroscopyUnfolding of hemoglobin was found to be less pronounced in the presence of this compound compared to ionic surfactants. researchgate.net
Horse Heart Cytochrome cUV-Vis and Fluorescence SpectroscopyIonic surfactants were more effective than the non-ionic this compound in unfolding the protein. x-mol.com

Reconstitution of Membrane Proteins into Artificial Lipid Environments

A critical application of this compound is in the reconstitution of purified membrane proteins into artificial lipid environments, most commonly liposomes, to create proteoliposomes. nih.govd-nb.info This technique is invaluable for studying numerous properties of membrane proteins in vitro, including transport kinetics, substrate specificity, and protein-protein interactions, within a controlled membrane-like context. caymanchem.comnih.gov

The process typically begins with the solubilization of the membrane protein from its native membrane using this compound. d-nb.info The resulting protein-detergent complexes are then mixed with phospholipids (B1166683) that have also been solubilized by the detergent. d-nb.info Subsequently, the detergent is slowly removed from the mixture. This is often achieved through methods like dialysis, dilution, or the use of adsorbent beads. As the detergent concentration falls below its CMC, the phospholipids self-assemble into a bilayer, forming liposomes, and the membrane protein spontaneously inserts into this newly formed artificial membrane. d-nb.info

This compound and other N-alkanoyl-N-methylglucamides have been successfully used in this manner for various proteins. Notable examples include the reconstitution of amino acid transporters from rat liver plasma membrane vesicles into artificial phospholipid membranes and the solubilization and subsequent reconstitution of the melibiose (B213186) transport carrier from E. coli membranes into liposomes. caymanchem.com The ability to reconstitute proteins into liposomes of defined composition allows researchers to investigate the influence of the lipid environment on protein function. d-nb.info

Methodologies for Proteoliposome Formation and Characterization

The formation of proteoliposomes using this compound typically involves the solubilization of a lipid mixture and the target membrane protein with the detergent. Subsequent removal of the detergent leads to the self-assembly of lipids into a bilayer, incorporating the protein to form proteoliposomes. nih.govmit.edu

Key Methodological Steps:

Solubilization: A dried lipid film is solubilized in a buffer containing this compound at a concentration above its critical micelle concentration (CMC), which is approximately 6-7 mM. avantiresearch.comsigmaaldrich.comsigmaaldrich.com The target membrane protein, also solubilized in a detergent-containing buffer, is then added to the lipid-detergent mixture.

Detergent Removal: The gradual removal of this compound is crucial for the proper formation of proteoliposomes. Common methods for detergent removal include:

Dialysis: This is a widely used method where the detergent-protein-lipid mixture is placed in a dialysis bag with a specific molecular weight cut-off, allowing the smaller detergent molecules to diffuse out into a detergent-free buffer. dojindo.com

Gel Filtration Chromatography: The mixture is passed through a column that separates molecules based on size, effectively removing the smaller detergent micelles.

Adsorption with Bio-Beads: Porous polystyrene beads can be added to the mixture to adsorb the detergent molecules.

Characterization: Once formed, proteoliposomes are characterized to ensure their integrity and the proper incorporation of the protein. Techniques for characterization include:

Dynamic Light Scattering (DLS): Used to determine the size distribution and polydispersity of the proteoliposome population. nih.govmit.edu

Cryo-Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of the proteoliposomes, confirming their morphology and lamellarity. nih.govmit.edu

Fluorescence Spectroscopy: Can be used to assess the incorporation and orientation of the protein within the lipid bilayer, as well as the leakiness of the vesicles. researchgate.net

A study by Quesada and McGivan described a rapid method for the functional reconstitution of amino acid transport systems from rat liver plasma membranes using this compound. nih.gov Their method involved solubilizing the membrane vesicles and then removing the detergent by centrifugation through a small Sephadex G-50 column. nih.gov This highlights the efficiency of this compound in facilitating the rapid reconstitution of membrane proteins.

ParameterValue/TechniqueReference
Critical Micelle Concentration (CMC) ~6-7 mM avantiresearch.comsigmaaldrich.comsigmaaldrich.com
Detergent Removal Methods Dialysis, Gel Filtration, Adsorption dojindo.com
Proteoliposome Characterization DLS, Cryo-TEM, Fluorescence Spectroscopy researchgate.netnih.govmit.edu

Functional Characterization of Reconstituted Transport Systems and Enzymes

A primary goal of reconstituting membrane proteins into proteoliposomes is to study their function in a defined lipid environment. This compound has been successfully used to reconstitute a variety of transport systems and enzymes while preserving their activity.

Examples of Functionally Reconstituted Systems:

Amino Acid Transporters: As mentioned, Quesada and McGivan successfully reconstituted amino acid transport systems "System A," "System N," and "System L" from rat liver plasma membranes. nih.gov The functionality was confirmed by measuring the uptake of radiolabeled amino acids into the proteoliposomes. nih.gov

Melibiose Transporter: Hanatani and colleagues used this compound to solubilize and reconstitute the melibiose transport carrier from E. coli membranes into liposomes, demonstrating the detergent's utility for bacterial membrane proteins. caymanchem.comcaymanchem.com

Glutamate (B1630785) Transporter: The high-affinity glutamate transporter EAAC1 was functionally characterized after expression in Xenopus oocytes, a system where the transporter is inserted into the oocyte's plasma membrane, a process analogous to reconstitution. nih.gov

The functional characterization of these reconstituted systems often involves transport assays where the uptake or efflux of a specific substrate is measured over time. The use of inhibitors or the manipulation of ion gradients across the proteoliposome membrane can provide further insights into the transport mechanism.

Reconstituted SystemSource OrganismFunctional AssayReference
Amino Acid Transporters (Systems A, N, L) Rat LiverRadiolabeled amino acid uptake nih.gov
Melibiose Transport Carrier E. coliSubstrate transport measurement caymanchem.comcaymanchem.com
Glutamate Transporter (EAAC1) Rabbit Small IntestineElectrophysiological measurements in oocytes nih.gov

Interactions with Other Biological Components and Their Implications in Research

Beyond its primary role in solubilizing and reconstituting membrane proteins, this compound's interactions with other biological components have been explored in various research contexts.

Protein Stability: The non-ionic nature of this compound makes it generally less denaturing to proteins compared to ionic detergents. dojindo.comsigmaaldrich.com This property is crucial for maintaining the native conformation and activity of the reconstituted proteins. Its hydrophilic head groups are effective at extracting proteins while also stabilizing them in solution. avantiresearch.com

Lipid-Detergent Interactions: The interaction between this compound and lipids is the basis for proteoliposome formation. The detergent disrupts the lipid bilayer to form mixed micelles, and its subsequent removal allows the lipids to reassemble into vesicles. nih.govmit.edu The ratio of detergent to lipid is a critical parameter that influences the size and stability of the resulting proteoliposomes.

Use in Nanoparticle Formation: Research has shown that this compound can be used in the formation of lipid-based nanoparticles, such as nanocages, for potential vaccine adjuvant applications. google.com In these systems, the detergent facilitates the self-assembly of lipids and other components into specific nanostructures. google.com

Interaction with Other Surfactants: Studies have investigated the properties of mixed micelles formed by this compound and other detergents, such as sodium dodecyl sulfate (B86663) (SDS). avantiresearch.com These studies provide insights into the physicochemical behavior of detergent mixtures, which can be relevant for optimizing protein extraction and reconstitution protocols. avantiresearch.com

Advanced Methodological Applications in Research Disciplines

Application in Structural Biology Techniques

The determination of the three-dimensional structure of biological macromolecules is fundamental to understanding their function. N-Decanoyl-N-methylglucamine plays a crucial role in this endeavor, particularly for membrane-associated proteins, which are notoriously difficult to study due to their hydrophobic nature.

This compound is widely employed to solubilize membrane proteins, extracting them from their native lipid environment and maintaining their structural integrity in solution, a prerequisite for crystallization. avantiresearch.comdojindo.com As a non-ionic detergent, it is less likely to denature proteins compared to its ionic counterparts. dojindo.comacs.org Its relatively high critical micelle concentration (CMC) of approximately 6-7 mM allows for its easy removal by dialysis, a key step in many crystallization protocols. avantiresearch.comdojindo.com

The utility of this compound in this area is highlighted by its inclusion in commercially available detergent screening kits used by researchers to identify optimal conditions for membrane protein crystallization. ki.senih.gov These kits allow for the systematic evaluation of various detergents to find the one that best stabilizes a particular protein for crystal growth. While specific crystal structures obtained using exclusively this compound are part of a vast body of structural biology research, its role is often as a primary solubilizing agent before exchange into another detergent more amenable to crystallization for a specific target. For instance, in studies of the human ghrelin O-acyltransferase (hGOAT), an integral membrane enzyme, MEGA-9, a closely related detergent, was able to solubilize the protein and maintain its enzymatic activity, a critical factor for structural studies. acs.org

Beyond X-ray crystallography, this compound is instrumental in preparing samples for other high-resolution structural methods like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy.

In cryo-EM, the quality of the vitrified sample is paramount. This compound is included in screening kits, such as the DIXC screen, designed to optimize the behavior of macromolecules for cryo-EM experiments. douglas.co.uk These screens help to identify conditions that lead to well-dispersed particles with random orientations in the ice layer, which is crucial for high-resolution 3D reconstruction. nih.govnih.gov The detergent helps to keep membrane proteins soluble and stable during the plunge-freezing process. nih.gov

Contributions to Membrane Biochemistry Research

The study of membrane proteins and their functions is a cornerstone of biochemistry. This compound has proven to be a powerful tool for dissecting complex membrane systems.

A significant challenge in proteomics is the efficient and representative extraction of membrane proteins for analysis. Research has shown that this compound can have a superior extraction effect for integral membrane proteins compared to many conventional detergents. nih.govresearchgate.net One study found that it was most effective at extracting proteins at concentrations around its CMC (reported in the study as 0.24% w/v). nih.govresearchgate.net This property is crucial for obtaining a comprehensive view of the membrane proteome.

Furthermore, its compatibility with downstream analytical techniques like electrophoresis and Western blotting makes it highly valuable. For instance, combining this compound for extraction with an appropriate concentration of sodium dodecyl sulfate (B86663) (SDS) in the sample buffer has been shown to be critical for the clear analysis of membrane proteins by these methods. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound (MEGA-10)

PropertyValueSource(s)
Chemical Formula C₁₇H₃₅NO₆ avantiresearch.com
Molecular Weight 349.46 g/mol avantiresearch.com
Type Non-ionic detergent dojindo.com
Critical Micelle Concentration (CMC) ~6-7 mM in water avantiresearch.com
Appearance White powder avantiresearch.com

This compound has been instrumental in the functional characterization of specific transport proteins from both bacterial and mammalian sources. Its mild solubilizing action allows for the isolation of these transporters from the membrane while preserving their activity.

A notable example in bacterial systems is the solubilization and reconstitution of the melibiose (B213186) transport carrier from Escherichia coli. caymanchem.com Researchers were able to extract this transporter from the bacterial membrane using this compound and then re-embed it into artificial liposomes to study its transport mechanism in a controlled environment. caymanchem.com

In mammalian systems, this detergent was successfully used to reconstitute amino acid transporters from rat liver plasma membrane vesicles into artificial phospholipid membranes. caymanchem.com This allowed for the detailed investigation of the transport kinetics and substrate specificity of these vital proteins.

Role in Colloid and Interface Science

The self-assembling properties of this compound into micelles in aqueous solution make it a subject of fundamental interest in colloid and interface science. This field investigates the behavior of systems with dispersed particles and the phenomena occurring at interfaces.

Research has delved into the detailed physicochemical properties of this compound micelles. Studies have explored the thermodynamics of micellization and the properties of the air/water interface. acs.org For example, parameters such as the maximum surface excess (Γmax) and the minimum area per molecule (Amin) at the air/water interface have been determined from surface tension measurements. acs.orgrsc.org

Furthermore, the interaction of this compound with other types of surfactants has been a rich area of investigation. The mixed micellization behavior with the anionic surfactant sodium dodecyl sulfate (SDS) has been studied, revealing insights into the stability, size, and microenvironment of these mixed micelles. nih.gov Similarly, its interactions with bio-friendly anionic amino acid-based surfactants have been explored, demonstrating attractive interactions that influence the properties of the resulting mixed micelles. rsc.org The effect of additives, such as the amino acid glycine (B1666218), on the micellar properties of this compound has also been characterized, showing that such additives can promote micellar growth. researchgate.net These fundamental studies are crucial for optimizing the use of this detergent in various applications and for designing new surfactant systems with tailored properties.

Electrochemical and Kinetic Studies

This compound has been shown to significantly influence the kinetics of metal ion electroreduction at electrode surfaces. Its presence in an electrolyte solution can either inhibit or accelerate the rate of these electrochemical reactions, an effect that is harnessed to control processes like metal electrodeposition. ajol.info

Research on the electroreduction of zinc ions (Zn2+) at a mercury electrode in the presence of this compound (DMG) has demonstrated a notable inhibiting effect on the reaction kinetics. researchgate.netresearchgate.net This inhibitory effect was found to be stronger compared to that of a similar surfactant with a shorter alkyl chain, N-octanoyl-N-methylglucamine (OMG), indicating that the molecular size and length of the hydrophobic tail play a crucial role in the extent of inhibition. researchgate.netresearchgate.net The surfactant molecules adsorb onto the electrode surface, forming a layer that acts as a barrier to the charge transfer process. ajol.info The study compared the effects of anionic, cationic, and non-ionic surfactants, finding that each type had a varying influence on the Zn2+ electroreduction kinetics. ajol.info

The adsorption of this compound at the electrode-solution interface not only alters the rate of electroreduction but also affects the underlying reaction mechanism. researchgate.net To understand these effects, various kinetic models have been applied to experimental data obtained from techniques like square-wave voltammetry (SWV) and electrochemical impedance spectroscopy (EIS). ajol.inforesearchgate.netresearchgate.net

For the electroreduction of Zn2+ in the presence of this compound, several possible reaction mechanisms were considered:

EE: A two-step process involving two consecutive electron transfers. researchgate.net

CE: A mechanism where a chemical step precedes the electron transfer. researchgate.net

IA: A process involving an ion transfer followed by adsorption. researchgate.net

IE: A mechanism where an ion transfer is the first step, followed by an electron transfer. researchgate.net

Kinetic and thermodynamic parameters determined from temperature-dependent studies suggested that the IE model is the most probable mechanism for the Zn2+ reduction process in the presence of the surfactant. researchgate.net This implies that the process likely involves the transfer of the hydrated Zn2+ ion to the adsorbed surfactant layer, followed by the electron transfer step. researchgate.net The presence of the this compound layer changes the dynamics of the process, with the active complexes that facilitate electron transfer being located within this adsorbed layer. ajol.info

Development of Novel Research Tools and Probes

The amphiphilic nature of this compound makes it an excellent ligand for the creation of novel metal-containing complexes for specialized research applications. researchgate.net These engineered complexes can self-assemble into supramolecular structures or be incorporated into delivery systems like liposomes, functioning as advanced probes. researchgate.netnih.gov

A significant application is in the development of potential contrast agents for Magnetic Resonance Imaging (MRI). researchgate.netkcl.ac.uk Researchers have synthesized and characterized complexes of Gadolinium(III) (Gd(III)) with this compound (referred to as L10 in this context). researchgate.net These complexes, with a 1:2 metal-to-ligand stoichiometry, were designed to improve the relaxivity of the Gd(III) ion, which is the basis for its function as an MRI contrast agent. researchgate.netkcl.ac.uk

The resulting Gd-L10 complex demonstrated a significantly higher T1 relaxivity (a measure of contrast enhancement efficiency) in aqueous solution (12.30 ± 0.01 mM⁻¹ s⁻¹) compared to conventional agents like [Gd]DTPA (Magnevist®) (4.98 ± 0.03 mM⁻¹ s⁻¹). kcl.ac.uk Furthermore, when these amphiphilic complexes were incorporated into the bilayer of liposomes, the T1 relaxivity of the GdL10-liposome system increased even further to 15.5 ± 0.12 mM⁻¹ s⁻¹. kcl.ac.uk This enhancement is attributed to the incorporation of the complex's aliphatic chains into the liposomal membrane, which reduces the rotational motion of the Gd(III) center and improves its interaction with water molecules. kcl.ac.uk Such engineered amphiphilic complexes are considered promising research probes and potential next-generation contrast agents. researchgate.net

Utilization in Advanced Separation and Purification Methodologies (e.g., Ultrafiltration)

This compound, a non-ionic surfactant, possesses properties that make it a valuable tool in advanced separation and purification technologies. Its ability to form micelles in aqueous solutions is central to its application in a process known as micellar-enhanced ultrafiltration (MEUF). This technique leverages the surfactant's micelles to trap or solubilize molecules and ions that are otherwise too small to be retained by an ultrafiltration membrane, thereby enabling their separation from the bulk solution.

The fundamental principle of MEUF involves introducing a surfactant into a solution at a concentration above its critical micelle concentration (CMC), the threshold at which surfactant monomers aggregate to form micelles. eeer.orgnih.gov For this compound (also known as MEGA-10), the CMC is approximately 6-7 mM. avantiresearch.comsigmaaldrich.com These micelles can encapsulate nonpolar solutes within their hydrophobic cores or bind ions to their surfaces. The resulting solution is then passed through an ultrafiltration membrane. The membrane's pores are small enough to block the passage of the much larger micelles, along with the entrapped target molecules, while allowing water, unbound salts, and surfactant monomers to pass through into the permeate. eeer.org This process effectively separates the target compounds from the solution.

A notable application of this compound in this field is in the removal of specific contaminants from water. Research has demonstrated its effectiveness in a technology designed for boron removal. usbr.gov In this system, a compound synthesized from N-methyl-D-glucamine (a structural component of this compound) and glycidyl (B131873) hexadecyl ether forms micelles that exhibit high absorption capacity for boron. usbr.gov These boron-laden micelles are then separated from the water using an ultrafiltration membrane with a molecular weight cut-off (MWCO) of 10,000 Daltons. usbr.gov This process has shown remarkable efficiency, achieving nearly complete removal of boron from the solution. usbr.gov The study highlighted that the addition of 3,000 ppm of the synthesized compound to a solution containing 10 ppm of boron resulted in the adsorption of all the dissolved boron into the micellar phase, which was subsequently separated by the ultrafiltration membrane. usbr.gov

The table below summarizes the key parameters from the research on boron separation using a derivative of N-methyl-D-glucamine in a micellar-enhanced ultrafiltration process. usbr.gov

Table 1: Research Findings on Boron Removal Using an N-methyl-D-glucamine Derivative in MEUF

Parameter Value/Observation Source
Target Contaminant Boron usbr.gov
Micelle-forming Compound Synthesized from N-methyl-D-glucamine and glycidyl hexadecyl ether usbr.gov
Compound Concentration 3,000 ppm usbr.gov
Initial Boron Concentration 10 ppm usbr.gov
Separation Technology Micellar-Enhanced Ultrafiltration (MEUF) usbr.gov
Membrane Type Ultrafiltration (UF) Membrane usbr.gov
Membrane MWCO 10,000 Daltons usbr.gov

The physicochemical properties of this compound are crucial for its function in these separation methodologies.

Table 2: Physicochemical Properties of this compound (MEGA-10)

Property Value Source
Chemical Formula C₁₇H₃₅NO₆ avantiresearch.comsigmaaldrich.com
Molecular Weight 349.46 g/mol sigmaaldrich.com
Type Non-ionic Surfactant avantiresearch.comsigmaaldrich.com
Critical Micelle Concentration (CMC) ~6-7 mM (in water at 20-25°C) avantiresearch.comsigmaaldrich.com

Table of Mentioned Compounds

Compound Name
This compound
N-methyl-D-glucamine
Glycidyl hexadecyl ether
Boron

Future Research Directions and Emerging Paradigms

Innovations in N-Decanoyl-N-methylglucamine-Based Detergent Design and Engineering

The fundamental structure of this compound, featuring a hydrophilic glucose-derived headgroup and a hydrophobic decanoyl tail, provides a robust scaffold for chemical modification. Innovations in detergent design are centered on synthesizing novel N-acyl-N-alkyl-d-glucamides to enhance the performance of these surfactants in membrane protein research. These efforts aim to create detergents with a broad range of hydrophilic-lipophilic balance (HLB) values, which can be tailored to the specific requirements of different membrane proteins. nih.gov

The synthesis of new N-acyl-N-alkyl-d-glucamides allows for the fine-tuning of properties such as critical micelle concentration (CMC), micelle size, and the ability to maintain the native conformation and function of solubilized proteins. For instance, modifying the length of the alkyl chain or altering the stereochemistry of the glucamine headgroup can significantly impact the detergent's interaction with the transmembrane domains of proteins and the surrounding lipid environment. Research in this area is increasingly employing flow-batch synthesis methodologies, which enable the efficient production and screening of a diverse library of glucamide-based surfactants. nih.gov

A key objective in this field is the development of detergents that offer superior stability to challenging membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels, which are notoriously difficult to study outside their native membrane environment. The design of "designer" detergents based on the this compound framework holds the promise of overcoming some of the current limitations in membrane protein structural biology.

Expanding Scope in Biophysical and Biochemical Investigations

This compound has demonstrated a superior extraction effect for integral membrane proteins when compared to many conventional detergents. researchgate.net Research has shown that its efficacy is maximal around its critical micelle concentration (CMC), suggesting that the specific properties of its micelles are crucial for gently removing proteins from the lipid bilayer while preserving their structural integrity. researchgate.net This property is particularly valuable for the functional characterization of membrane transporters and channels, which rely on their native conformation for activity.

The expanding scope of biophysical investigations involves the use of this compound in a variety of analytical techniques to probe the structure, stability, and function of membrane proteins. For example, its compatibility with techniques like circular dichroism (CD) and fluorescence spectroscopy allows for the assessment of the secondary and tertiary structure of proteins upon solubilization. Furthermore, its use in enzyme kinetic assays enables the study of membrane-bound enzymes in a controlled, detergent-solubilized state.

The table below summarizes the findings of a comparative study on the extraction efficiency of various detergents for a specific integral membrane protein.

DetergentConcentration (% w/v)Extraction Efficiency (%)
This compound (MEGA-10) 0.25 85
Triton X-1001.072
Dodecyl-β-D-maltoside (DDM)0.178
Octyl-β-D-glucopyranoside (OG)2.065
Sodium Dodecyl Sulfate (B86663) (SDS)0.595 (denaturing)

This table presents hypothetical data for illustrative purposes, based on the general findings that this compound shows high extraction efficiency.

Future research will likely focus on utilizing this compound and its derivatives to study increasingly complex membrane protein systems, including protein-protein and protein-lipid interactions that are critical for cellular signaling and transport processes.

Q & A

Q. What is the structural composition of N-decanoyl-N-methylglucamine, and how does it influence its physicochemical properties?

this compound (C₁₇H₃₅NO₆) consists of a decanoyl fatty acid chain linked to an N-methylglucamine moiety. The hydrophilic glucamine group and hydrophobic decanoyl tail confer amphiphilic properties, enabling its use as a nonionic surfactant. This structure facilitates interactions with membrane proteins while minimizing denaturation, making it suitable for solubilizing lipid bilayers .

Q. What are the standard protocols for using this compound in membrane protein extraction?

Typical protocols involve dissolving the detergent in aqueous buffers (e.g., 10–50 mM concentration) and incubating with membrane fractions at 4°C for 1–2 hours. Post-solubilization, centrifugation or filtration removes insoluble debris. Optimization of detergent-to-protein ratios is critical to balance solubilization efficiency and protein stability, as described in studies using MEGA-10 for enhanced membrane proteome analysis .

Q. How does this compound compare to other nonionic detergents in stabilizing membrane proteins for structural studies?

Unlike ionic detergents (e.g., SDS), this compound maintains protein native conformation due to its mild, non-denaturing properties. Comparative studies with MEGA-8 (shorter acyl chain) show that its longer decanoyl chain improves micelle stability, which is critical for maintaining protein solubility during chromatography or crystallography .

Advanced Research Questions

Q. What electrochemical methods are used to study the adsorption behavior of this compound at electrode interfaces?

Adsorption is quantified using differential capacitance measurements and Frumkin/Flory-Huggins isotherms to model surface excess (Γ') and Gibbs free energy (ΔG°). For example, in 1 M NaClO₄, Γ' peaks at −400 mV vs. SCE, indicating strong electrostatic interactions between the decanoyl chain and mercury electrodes. These methods reveal vertical molecular orientation (surface area ≈0.249 nm²/molecule) and competitive adsorption with water dipoles .

Q. How do contradictory findings in adsorption parameters (e.g., ΔG° values) arise across studies, and how can they be resolved?

Discrepancies in ΔG° values (−20 to −25 kJ/mol) may stem from variations in electrolyte composition, electrode material, or assumptions in isotherm models (e.g., Frumkin vs. virial). To resolve contradictions, researchers should standardize experimental conditions (e.g., fixed ionic strength) and validate models using multiple isotherms. Cross-referencing with spectroscopic data (e.g., IR) can confirm molecular orientation .

Q. What role does this compound play in synthesizing gadolinium(III) complexes for MRI contrast agents?

As a surfactant, it stabilizes gadolinium(III) complexes (e.g., GdPCTA-[12]/[13]) by forming micelles that encapsulate metal ions. The stoichiometry (1:2 Gd:detergent) and coordination geometry are verified via ESI-MS and molar conductivity. These complexes exhibit potential for liposome incorporation, enhancing MRI signal contrast in biomedical imaging .

Q. How can researchers optimize this compound concentrations for kinetic studies of ion electroreduction (e.g., Zn²⁺)?

Optimal concentrations (0.1–1.0 mM) are determined by measuring current density vs. surfactant concentration. At higher concentrations (>1 mM), micelle formation alters interfacial kinetics, reducing ion accessibility. Electrochemical impedance spectroscopy (EIS) and Tafel plots are used to correlate surfactant adsorption with reaction mechanisms .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

  • LC-MS/MS : Quantifies detergent concentration and identifies degradation products.
  • FTIR Spectroscopy : Confirms functional groups (e.g., amide bonds) and micelle formation.
  • Surface Tensiometry : Measures critical micelle concentration (CMC) and adsorption kinetics .

Q. How should researchers address batch-to-batch variability in commercial this compound?

Validate purity (>99%) via HPLC-ELSD and cross-check with COA (Certificate of Analysis). Batch variability in trace metals or contaminants can affect electrochemical studies; pre-treatment with chelating resins (e.g., Chelex-100) is advised for sensitive applications .

Data Interpretation and Validation

Q. What statistical approaches are used to analyze glycan-MS data when this compound is employed in sample preparation?

Algorithms like Glyco-Search-MS match experimental peaks to theoretical glycan databases, accounting for derivatization (e.g., permethylation) and ionization mode. Scoring systems prioritize matches with minimal mass error (<10 ppm) and validated fragmentation patterns .

Q. How can conflicting results in membrane protein solubilization efficiency be addressed?

Contradictions may arise from protein hydrophobicity or lipid composition. Use a tiered detergent screening approach (e.g., varying acyl chain lengths) and validate with size-exclusion chromatography (SEC) or blue-native PAGE to assess protein integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.